An In-Depth Technical Guide to Sarafloxacin-d8 (hydrochloride): Chemical Structure, Synthesis, and Application
An In-Depth Technical Guide to Sarafloxacin-d8 (hydrochloride): Chemical Structure, Synthesis, and Application
Introduction: The Critical Role of Stable Isotope Labeling in Pharmaceutical Analysis
In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies, precision and accuracy are paramount. Sarafloxacin, a third-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine to combat a broad spectrum of bacterial infections.[1][] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair, thereby halting bacterial proliferation.[][3][4] To accurately quantify the concentration of Sarafloxacin in complex biological matrices, such as plasma or tissue, researchers rely on highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
The gold standard for such quantitative analyses is the use of a stable isotope-labeled internal standard.[5][6][7] Sarafloxacin-d8, a deuterated analog of Sarafloxacin, serves this exact purpose.[8] By replacing eight hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, a molecule is created that is chemically identical to Sarafloxacin but has a higher molecular weight.[9] This mass difference allows it to be distinguished by a mass spectrometer, while its identical physicochemical properties ensure it behaves exactly like the unlabeled drug during sample extraction, chromatography, and ionization.[5][10] This co-eluting, mass-differentiated internal standard is the key to correcting for sample loss and variability, ensuring the generation of robust and reliable data.[7][11]
This technical guide provides an in-depth exploration of Sarafloxacin-d8 (hydrochloride), covering its chemical structure, a detailed synthetic pathway, methods for analytical characterization, and its primary applications.
Chemical Structure and Physicochemical Properties
The defining feature of Sarafloxacin-d8 is the strategic placement of eight deuterium atoms on the piperazine ring. This substitution provides a significant mass shift (M+8) without altering the core structure responsible for the molecule's chemical behavior.[9]
The formal chemical name for the deuterated compound is 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl-2,2,3,3,5,5,6,6-d8)-3-quinolinecarboxylic acid, monohydrochloride.[8] The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for various analytical formulations.[1]
Physicochemical Data: Sarafloxacin-d8 (hydrochloride)
| Property | Value | Source(s) |
| CAS Number | 2733145-07-6 | [8][12] |
| Molecular Formula | C₂₀H₉D₈F₂N₃O₃ · HCl | [8][13] |
| Formula Weight | 429.9 g/mol | [8][13] |
| Appearance | White to light yellow solid | [1] |
| Purity (Isotopic) | ≥98% deuterated forms | [8] |
| Solubility | Soluble in DMSO | [8] |
| Storage | 2-8°C, protect from light | [1][14] |
Synthesis of Sarafloxacin-d8 (hydrochloride)
The synthesis of Sarafloxacin-d8 (hydrochloride) is a multi-step process that requires careful control of reaction conditions. The key step involves the introduction of the deuterated piperazine ring onto the fluoroquinolone core. While multiple synthetic routes for fluoroquinolones exist, a common and effective method involves the nucleophilic substitution of a halogen at the C-7 position of the quinolone ring with the desired piperazine.[15][16]
Retrosynthetic Analysis
A logical approach to the synthesis starts with the final product and works backward. The hydrochloride salt is formed in the final step from the free base, Sarafloxacin-d8. The core of the molecule is assembled by reacting the key intermediate, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, with piperazine-d8.
Synthetic Workflow
The forward synthesis can be visualized as a three-stage process:
-
Formation of the Fluoroquinolone Core: Building the essential bicyclic quinolone structure.
-
Deuterium Labeling and Coupling: Introduction of the isotopically labeled piperazine-d8 ring.
-
Purification and Salt Formation: Final isolation and conversion to the stable hydrochloride salt.
Caption: Synthetic workflow for Sarafloxacin-d8 (hydrochloride).
Detailed Experimental Protocol
This protocol is a representative synthesis based on established methods for fluoroquinolone synthesis.[16] Researchers should always perform their own risk assessment and optimization.
Step 1: Synthesis of Sarafloxacin-d8 (Free Base)
-
To a stirred solution of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in a suitable high-boiling solvent such as pyridine or N-methyl-2-pyrrolidone (NMP), add piperazine-d8 (≥1.2 eq).
-
Heat the reaction mixture under reflux (typically 120-140 °C) for 4-10 hours.[16] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Rationale: The nucleophilic nitrogen of the piperazine-d8 ring attacks the electron-deficient C-7 position of the quinolone core, displacing the chloride leaving group. A base (like pyridine, which can also serve as the solvent) is used to neutralize the HCl generated during the reaction. Heat is required to overcome the activation energy of this nucleophilic aromatic substitution.
-
After the reaction is complete, cool the mixture to room temperature and recover the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to >13 with a sodium hydroxide solution to deprotonate the carboxylic acid and any remaining piperazine, making them soluble.[16]
-
Filter the solution to remove any insoluble impurities.
-
Carefully adjust the pH of the filtrate to approximately 7.0-7.3 with an acid (e.g., acetic acid or dilute HCl).[16] This will protonate the carboxylic acid, causing the Sarafloxacin-d8 free base to precipitate out of the solution.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude Sarafloxacin-d8 free base.
Step 2: Purification and Formation of Hydrochloride Salt
-
The crude Sarafloxacin-d8 free base can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high chemical purity.
-
Suspend the purified Sarafloxacin-d8 free base in 85-95% ethanol and heat the mixture to reflux until the solid is fully dissolved.[16]
-
While hot, add hydrochloric acid (e.g., concentrated HCl or a solution of HCl in ethanol) dropwise to adjust the pH to a final value of 2.0-2.5.[16]
-
Rationale: The acidic conditions protonate the most basic nitrogen atom of the piperazine ring, forming the stable hydrochloride salt. This salt typically has lower solubility in the organic solvent than the free base, facilitating its crystallization upon cooling.
-
Allow the solution to cool slowly to room temperature, and then chill in an ice bath to maximize crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product, Sarafloxacin-d8 (hydrochloride).
Analytical Characterization and Quality Control
To confirm the identity, purity, and isotopic enrichment of the synthesized Sarafloxacin-d8 (hydrochloride), a suite of analytical techniques is employed. This self-validating system ensures the final product meets the stringent requirements for use as an internal standard.
Caption: Key analytical techniques for product validation.
Expected Analytical Data
| Technique | Expected Result | Purpose |
| LC-MS/MS | A parent ion peak at m/z corresponding to [C₂₀H₉D₈F₂N₃O₃ + H]⁺. The mass shift should be +8 compared to the unlabeled Sarafloxacin standard. | Confirms correct mass, identity, and high isotopic enrichment.[12] |
| ¹H NMR | The spectrum should show the characteristic aromatic and quinolone proton signals but will be marked by the complete absence of signals corresponding to the piperazine ring protons. | Provides unequivocal confirmation of the deuterium labeling positions. |
| ¹³C NMR | The spectrum will be consistent with the Sarafloxacin structure. Carbon signals for the deuterated positions will be observed as multiplets with lower intensity due to C-D coupling. | Confirms the integrity of the carbon skeleton. |
| HPLC-UV | A single major peak with a retention time that is virtually identical to that of an unlabeled Sarafloxacin standard. Purity is typically >98%.[1] | Determines chemical purity and ensures no significant impurities are present.[15] |
Applications in Research and Drug Development
The primary and most critical application of Sarafloxacin-d8 (hydrochloride) is its use as an internal standard for the quantitative analysis of Sarafloxacin in biological and environmental samples by GC- or LC-MS.[8][12][17]
Key Application Areas:
-
Pharmacokinetic (PK) Studies: Researchers use Sarafloxacin-d8 to accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of Sarafloxacin in animal models.[4]
-
Residue Analysis: In food safety applications, it is essential for quantifying potential Sarafloxacin residues in animal-derived food products like poultry and livestock.[1][12]
-
Metabolism Studies: It aids in tracking and identifying metabolites of the parent drug.[12]
-
Environmental Monitoring: Used to detect and quantify the presence of Sarafloxacin in environmental samples, such as soil and water.
By incorporating a known amount of Sarafloxacin-d8 into each sample, analysts can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target analyte, Sarafloxacin.[10][11]
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